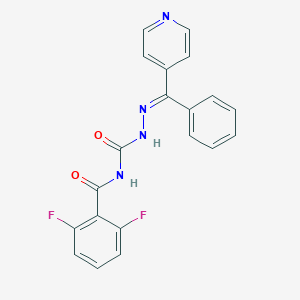![molecular formula C18H18N6OS B287826 N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287826.png)
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, commonly known as MMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of MMPTC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
MMPTC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the proliferation and migration of cancer cells and exhibits antibacterial and antifungal activity.
实验室实验的优点和局限性
One of the main advantages of using MMPTC in lab experiments is its low toxicity and high selectivity towards specific targets. However, its hydrophobic nature and poor solubility in water can make it difficult to work with, and its stability under different conditions needs to be carefully evaluated.
未来方向
There are several potential future directions for the use of MMPTC in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Further research is needed to fully understand the potential applications of MMPTC and to optimize its properties for specific uses.
In conclusion, MMPTC is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of MMPTC and to optimize its properties for specific uses.
合成方法
MMPTC is synthesized through a multi-step process involving the reaction of 2-methylbenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with thiosemicarbazide and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide. The final product is obtained through the reaction of the intermediate product with acetic anhydride and glacial acetic acid.
科学研究应用
MMPTC has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel therapeutic agents.
属性
产品名称 |
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide |
|---|---|
分子式 |
C18H18N6OS |
分子量 |
366.4 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C18H18N6OS/c1-12-8-6-7-11-15(12)19-18(26)22-21-17(25)16-13(2)24(23-20-16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,21,25)(H2,19,22,26) |
InChI 键 |
NTMUQFYIONANPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287745.png)

![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)


![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)


![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)